3,5-Dinitrobenzoic acid

Catalog No.
S571118
CAS No.
99-34-3
M.F
C7H4N2O6
M. Wt
212.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dinitrobenzoic acid

CAS Number

99-34-3

Product Name

3,5-Dinitrobenzoic acid

IUPAC Name

3,5-dinitrobenzoic acid

Molecular Formula

C7H4N2O6

Molecular Weight

212.12 g/mol

InChI

InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)

InChI Key

VYWYYJYRVSBHJQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Solubility

0.01 M

Synonyms

3,5-dinitrobenzoate, 3,5-dinitrobenzoic acid, 3,5-dinitrobenzoic acid, silver salt, 4-carboxy-2,6-dinitrophenyl

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Derivatization Agent:

  • 3,5-DNBA can be used as a derivatization agent to form esters with various alcohols. These esters are often more volatile and easier to analyze using techniques like gas chromatography, allowing for the identification of the original alcohol component. For instance, 3,5-DNBA esters have been employed to characterize the alcohol content in essential oils and beverages [].

Analytical Chemistry:

  • The highly acidic nature of 3,5-DNBA (pKa = 2.82) makes it valuable in analytical chemistry applications. It can act as a proton donor in acid-base reactions and serve as a chromogenic reagent in complexometric titrations [].

Material Science:

  • Research has explored the use of 3,5-DNBA in the modification of polymers and resins. Its introduction can enhance certain properties, such as thermal stability and flame retardancy [].

Crystal Engineering:

  • The ability of 3,5-DNBA to form hydrogen bonds with other molecules makes it useful in crystal engineering. It can be employed in the design and synthesis of novel supramolecular structures with tailored properties [].

Biological Applications:

  • Studies have investigated the potential biological activities of 3,5-DNBA, including its antimicrobial and antiparasitic properties. However, further research is needed to fully understand its efficacy and mechanisms of action in this area [].

3,5-Dinitrobenzoic acid (DNBA) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white or off-white solid with significant applications in various scientific fields []. DNBA is not naturally occurring and is typically synthesized in laboratories []. Its importance lies in its diverse functionalities, including:

  • Corrosion Inhibition: DNBA acts as a powerful corrosion inhibitor for metals, particularly in acidic environments [].
  • Analytical Chemistry: DNBA finds use in analytical chemistry for identifying alcohol components in esters []. Additionally, it plays a role in the fluorometric analysis of creatinine, a waste product found in blood and urine [].

Molecular Structure Analysis

DNBA possesses a distinctive molecular structure with key features:

  • Aromatic Ring: The core structure consists of a benzene ring (C6H6) with two nitro groups (NO2) attached at positions 3 and 5 [].
  • Nitro Groups: The presence of nitro groups significantly influences DNBA's properties. These electron-withdrawing groups enhance the acidity of the carboxylic acid group (COOH) and introduce a planar structure to the molecule [].

Chemical Reactions Analysis

DNBA can participate in various chemical reactions, including:

  • Synthesis: DNBA is commonly synthesized by nitrating benzoic acid with a mixture of concentrated nitric and sulfuric acids [].

Balanced chemical equation:

C6H5COOH + 2HNO3 (conc.) -> (O2N)2C6H3COOH + H2O

  • Decomposition

    Upon strong heating, DNBA can decompose, releasing toxic gases like nitrogen oxides and carbon oxides [].

  • Esterification

    DNBA reacts with alcohols in the presence of an acid catalyst to form esters [].


Physical And Chemical Properties Analysis

  • Melting Point: 205-207 °C [].
  • Boiling Point: 395 °C [].
  • Solubility: DNBA exhibits moderate solubility in hot water, ethanol, and acetone []. It is practically insoluble in cold water [].
  • Stability: DNBA is relatively stable under normal conditions. However, it can decompose upon heating or contact with strong bases [].

DNBA's mechanism of action depends on the specific application.

  • Corrosion Inhibition: DNBA forms a protective layer on metal surfaces, hindering the interaction between the metal and corrosive agents in the environment [].
  • Analytical Chemistry: In ester identification, DNBA reacts with the alcohol component of the ester to form a new ester derivative with distinct properties, facilitating its identification []. The exact mechanism for creatinine analysis is not extensively documented in scientific research.

DNBA poses several safety concerns:

  • Toxicity: DNBA is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause irritation to the eyes, skin, and respiratory system [].
  • Flammability: DNBA is classified as a flammable solid [].
  • Reactivity: DNBA can react violently with strong bases and oxidizing agents, posing a fire and explosion hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling DNBA [].
  • Work in a well-ventilated area to avoid inhalation exposure [].
  • Store DNBA in a cool, dry place away from incompatible chemicals [].
  • Properly dispose of waste according to local regulations [].

XLogP3

1.5

LogP

1.55 (LogP)

Melting Point

205.0 °C

UNII

4V3F9Q018P

Related CAS

57542-56-0 (silver salt)

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.01%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (86.14%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-34-3

Wikipedia

3,5-dinitrobenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-dinitro-: ACTIVE

Dates

Modify: 2023-08-15

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